Physoperuvine is a naturally occurring tropane alkaloid primarily found in the roots of Physalis peruviana Linne, commonly known as Cape gooseberry. [, , ] It belongs to the 8-azabicyclo[3.2.1]octane class of compounds. [] While physoperuvine has been a subject of research for its potential pharmacological activities, this analysis will focus solely on its scientific applications outside of drug development.
The synthesis of physoperuvine has been explored through various methods, with a notable approach involving a one-pot tandem aza-Claisen rearrangement and ring-closing metathesis reaction. This method effectively constructs the key amino-substituted cycloheptene ring that is central to the structure of physoperuvine.
Physoperuvine features a complex molecular structure characterized by its bicyclic framework. The compound's molecular formula is CHN, and it possesses a hydroxyl group at the bridgehead position.
Physoperuvine is involved in various chemical reactions typical of tropane alkaloids, including oxidation, reduction, and substitution reactions.
The reactions often yield amino-substituted cycloheptene rings and other derivatives crucial for further chemical transformations. Reaction conditions are carefully controlled to ensure high yields and selectivity.
The mechanism of action for physoperuvine is not fully elucidated but is believed to involve interactions with neurotransmitter systems in the brain. Similar tropane alkaloids have been shown to modulate acetylcholine receptors, influencing cognitive functions and potentially offering therapeutic benefits in neurological disorders.
Physoperuvine exhibits several notable physical and chemical properties that contribute to its reactivity and potential applications.
Physoperuvine has potential applications in scientific research, particularly in pharmacology due to its structural similarity to other bioactive tropane alkaloids.
Physalis peruviana L. (cape gooseberry) occupies a distinct evolutionary niche within the Solanaceae family, which comprises over 90 genera and 3,000 species of significant agricultural and pharmacological importance. Molecular phylogenetic analyses place Physalis within the tribe Physaleae, which diverged from the tomato (Solanum lycopersicum) and potato (Solanum tuberosum) lineage approximately 19 million years ago (MYA) [2]. This divergence time is supported by fossil evidence of Physaloid fruits dated to approximately 52 MYA, indicating an ancient evolutionary origin [2]. Genomic studies reveal that P. peruviana shares a closer phylogenetic relationship with pepper (Capsicum spp.) than with tomato or potato, despite morphological similarities in fruit structure [2] [8].
High-throughput genomic analyses have accelerated the understanding of Physalis evolution. Chromosome-scale genome assemblies of Physalis grisea (1–2 Gb) and P. pruinosa confirm conserved synteny with other Solanaceae species but reveal genus-specific genetic expansions [2]. Transcriptome sequencing (652,614 ESTs) of P. peruviana leaves demonstrates that approximately 21,191 assembled sequences encode proteins involved in specialized metabolic pathways, including alkaloid biosynthesis [8]. Several molecular markers have been developed for phylogenetic discrimination:
Table 1: Genomic Features of Select Solanaceae Species
Species | Genome Size | Divergence Time from Physalis (MYA) | Chromosome Number | Key Genomic Resources |
---|---|---|---|---|
Physalis peruviana | ~1.5 Gb | - | 2n=48 | 24,014 isotigs [8] |
Solanum lycopersicum | 900 Mb | 19 | 2n=24 | Chromosome-scale assembly |
Capsicum annuum | 3.5 Gb | 15–18 | 2n=24 | Annotated genome |
Solanum tuberosum | 844 Mb | 19 | 2n=48 | Tetraploid assembly |
Table 2: Molecular Markers for Physalis Phylogenetics
Marker Type | Locus/Technique | Discrimination Power | Application Scope |
---|---|---|---|
DNA barcode | ITS2 | 92–100% species level | Species authentication [3] |
DNA barcode | psbA-trnH | 85–90% species level | Interspecific divergence |
Microsatellite | Genomic SSRs | High polymorphism | Intraspecific diversity [8] |
SCAR | SCoT-based | Species-specific | P. angulata, P. minima [3] |
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